molecular formula C21H25NO3 B14961522 (4-Benzylpiperidin-1-yl)(2,4-dimethoxyphenyl)methanone

(4-Benzylpiperidin-1-yl)(2,4-dimethoxyphenyl)methanone

Cat. No.: B14961522
M. Wt: 339.4 g/mol
InChI Key: XXNQHRFLDOHEBN-UHFFFAOYSA-N
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Description

4-Benzyl-1-(2,4-dimethoxybenzoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a benzyl group at the 4-position and a 2,4-dimethoxybenzoyl group at the 1-position. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-(2,4-dimethoxybenzoyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced at the 4-position of the piperidine ring through nucleophilic substitution reactions using benzyl halides or benzyl alcohols in the presence of a base.

    Attachment of the 2,4-Dimethoxybenzoyl Group: The final step involves the acylation of the piperidine nitrogen with 2,4-dimethoxybenzoyl chloride or an equivalent reagent under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 4-benzyl-1-(2,4-dimethoxybenzoyl)piperidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(2,4-dimethoxybenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzoyl group or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the benzyl or benzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are utilized in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

4-Benzyl-1-(2,4-dimethoxybenzoyl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with pharmaceutical or agrochemical relevance.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(2,4-dimethoxybenzoyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist, antagonist, or inhibitor, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A structurally related compound with a benzyl group at the 4-position of the piperidine ring, but lacking the 2,4-dimethoxybenzoyl group.

    1-Benzyl-4-piperidone: Another related compound with a benzyl group at the 1-position and a ketone group at the 4-position of the piperidine ring.

    2-Benzylbenzimidazole: A compound with a benzimidazole ring substituted with a benzyl group, sharing some structural similarities with the target compound.

Uniqueness

4-Benzyl-1-(2,4-dimethoxybenzoyl)piperidine is unique due to the presence of both the benzyl and 2,4-dimethoxybenzoyl groups, which confer distinct chemical and biological properties. This combination of substituents may enhance its binding affinity and selectivity for specific biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(2,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C21H25NO3/c1-24-18-8-9-19(20(15-18)25-2)21(23)22-12-10-17(11-13-22)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3

InChI Key

XXNQHRFLDOHEBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)OC

Origin of Product

United States

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